molecular formula C8H9FO B1338335 2-Fluoro-1-methoxy-3-methylbenzene CAS No. 951885-64-6

2-Fluoro-1-methoxy-3-methylbenzene

Cat. No. B1338335
CAS RN: 951885-64-6
M. Wt: 140.15 g/mol
InChI Key: LROWUYGECBEDHR-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-3-methylbenzene (FMMB) is an aromatic compound that is widely used in the synthesis of various chemicals and drugs. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and fragrances. FMMB is a highly versatile molecule with a wide range of applications in the chemical industry.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety is developed to monitor the progress of aldol reactions through an increase in fluorescence, showcasing the versatility of fluorinated compounds in facilitating reaction monitoring and catalysis evaluation (Guo & Tanaka, 2009).

Selective C–Cl bond activation in dichloroarenes by photogenerated Cp*Re(CO)2 highlights the role of fluorinated compounds in directing reaction pathways and product selectivity, underscoring the importance of fluoro-substituents in organometallic chemistry and catalysis (Aballay et al., 2005).

Materials Science and Catalysis

Organometallic chemistry using partially fluorinated benzenes demonstrates the utility of fluorobenzenes as solvents and ligands in transition-metal-based catalysis, illustrating the influence of fluorine atoms on the electronic properties and reactivity of organometallic complexes (Pike, Crimmin, & Chaplin, 2017).

Medicinal Chemistry and Drug Development

Synthesis and anticancer activity of fluorinated analogues of combretastatin A-4 reveal the potential of fluorinated compounds in enhancing the pharmacological profile of therapeutic agents, where fluoro-substituted stilbenes exhibit significant anticancer properties, demonstrating the critical role of fluorination in drug design and development (Lawrence et al., 2003).

Environmental Chemistry and Recycling

Enzymatic fluorination using fluoride ion generated from the degradation of fluorinated materials provides an eco-friendly approach to recycling fluoride ions for the production of valuable fluorinated organic compounds, highlighting the intersection of environmental sustainability and chemical synthesis (Iwai et al., 2010).

Safety and Hazards

2-Fluoro-1-methoxy-3-methylbenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-1-methoxy-3-methylbenzene is the benzene ring, which is a common structural component in many organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives . The compound’s electrophilic aromatic substitution reactions can lead to the formation of various benzene derivatives, depending on the specific electrophile involved .

Pharmacokinetics

The compound’s molecular weight (1402 g/mol) and physical form (liquid) suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which can have a wide range of potential applications in fields such as organic chemistry and proteomics research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity can be affected by temperature and pressure . Additionally, the compound should be handled and stored properly to ensure its stability and effectiveness .

properties

IUPAC Name

2-fluoro-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWUYGECBEDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547265
Record name 2-Fluoro-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951885-64-6
Record name 2-Fluoro-1-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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